2,8-Dimethyldibenzothiophene

説明

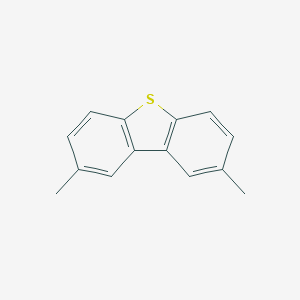

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,8-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWCJRYULRSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880786 | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-15-4, 70021-47-5 | |

| Record name | Dibenzothiophene, 2,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Modeling of 2,8 Dimethyldibenzothiophene

Conformation and Dynamics of Aromatic Sulfur Compounds in Solution or at Interfaces

Computational chemistry and theoretical modeling provide significant insights into the conformational preferences and dynamic behaviors of aromatic sulfur compounds like 2,8-dimethyldibenzothiophene. While specific experimental and extensive computational studies on the solution-phase or interfacial dynamics of this compound are not widely available in the current body of scientific literature, valuable information can be inferred from theoretical studies on dibenzothiophene (B1670422) and its alkylated derivatives. These studies typically employ methods like Density Functional Theory (DFT) to determine stable conformations and electronic properties.

Detailed research on the conformational analysis of dibenzothiophene and its derivatives often focuses on the planarity of the fused ring system and the orientation of its substituents. For the parent dibenzothiophene molecule, the optimized geometry is planar. The introduction of methyl groups, as in this compound, is not expected to significantly distort the planarity of the dibenzothiophene core. However, the methyl substituents can influence the molecule's electronic properties and intermolecular interactions.

Theoretical calculations on a series of alkyldibenzothiophenes have been performed to understand their reactivity, which is closely linked to their molecular structure. semanticscholar.org These studies provide optimized geometric parameters, such as bond lengths and angles, which are fundamental to understanding the molecule's conformation.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C-S Bond Length (Å) | 1.763 | 1.740 |

| C-C Bond Length (Å) | 1.408 | 1.409 |

| C4a-S-C6a Bond Angle (°) | 90.2 | 91.5 |

Note: The data presented is for the parent compound, dibenzothiophene, as a reference due to the lack of specific published data for this compound.

The study of aromatic sulfur compounds at interfaces is crucial for applications such as hydrodesulfurization catalysis. Computational models have been used to investigate the adsorption of dibenzothiophene on various surfaces. aip.org These studies explore different adsorption conformations to understand the interaction between the sulfur atom and the surface, which is a key step in catalytic processes. aip.org The orientation of the molecule at the interface, whether it lies flat or is tilted, significantly affects its reactivity.

The dynamics of these molecules, including their movement and conformational changes in solution or at interfaces, can be studied using molecular dynamics (MD) simulations. While specific MD studies on this compound are scarce, the general methodology involves simulating the behavior of the molecule in a solvent box or near a surface over time. Such simulations can reveal how the molecule interacts with its environment, its rotational and translational diffusion, and the flexibility of its structure. For similar aromatic molecules, MD simulations have been used to understand their adsorption behavior on surfaces like carbon nanotubes. rsc.org

Advanced Spectroscopic Characterization for Mechanistic Elucidation of 2,8 Dimethyldibenzothiophene Transformations

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) is a fundamental and widely used analytical technique for separating and identifying the components of complex mixtures. diva-portal.org In the study of 2,8-dimethyldibenzothiophene transformations, GC-MS is indispensable for analyzing the reaction products. The gas chromatograph separates the various compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer fragments the eluted molecules, producing a unique mass spectrum or "fingerprint" that allows for their identification. acs.orghelsinki.fi

Studies on the biotransformation and hydrodesulfurization of dimethyl-dibenzothiophenes have successfully used GC-MS to identify a range of oxidation and desulfurization products. In one study, the aerobic cometabolism of 2,8-dimethyl-DBT by a Pseudomonas species was analyzed by GC-MS, which identified several key oxidation products resulting from the cleavage of a methyl-substituted ring. acs.org

| Starting Compound | Transformation Type | Identified Products | Reference |

|---|---|---|---|

| This compound | Biotransformation | 5-Methylbenzothiophene-2,3-dione | acs.org |

| 3,4-Dimethyldibenzothiophene | Biotransformation | 6,7-Dimethyl-3-hydroxy-2-formylbenzothiophene, 6,7-Dimethylbenzothiophene-2,3-dione | acs.org |

| Dibenzothiophene (B1670422) | Biodegradation | Dibenzothiophene sulfoxide (B87167), Dibenzothiophene sulfone, Thioindigo | nih.gov |

| C₂-Dibenzothiophenes | Hydrotreating | Decahydropyrenes (from isomerization and cyclization) | researchgate.net |

The high sensitivity and resolving power of modern GC-MS, particularly high-resolution systems, allow for the separation and identification of isomeric products, which is crucial for distinguishing between different reaction pathways in the HDS of this compound. diva-portal.orgresearchgate.net

Photoionization and Photoelectron Photoion Coincidence Spectroscopy for Intermediate Identification

Many catalytic reactions proceed through highly reactive, short-lived intermediates, such as radicals or ketenes, which are often undetectable by conventional methods like GC-MS. soton.ac.ukethz.ch Photoionization techniques, especially when coupled with synchrotron radiation, are powerful tools for detecting and identifying these elusive species directly from a reacting system. soton.ac.ukresearchgate.net

Photoelectron photoion coincidence (PEPICO) spectroscopy is an advanced form of photoionization mass spectrometry that detects an electron and its corresponding ion in coincidence. wikipedia.orgresearchgate.net This method provides isomer-specific identification because the threshold photoelectron spectrum serves as a unique spectroscopic fingerprint for each molecule. rsc.orgrsc.org This capability is critical for untangling complex reaction networks where multiple isomers may be present. rsc.org

While a PEPICO study specifically targeting this compound was not found, the technique's power has been demonstrated in analogous systems. For example, operando PEPICO was used to analyze the catalytic pyrolysis of guaiacol, a model compound for biomass. ethz.ch The study successfully identified key intermediates like fulvenone and cyclopentadiene, which could not be detected by offline GC-MS, providing a more complete picture of the reaction mechanism. ethz.ch

For the transformation of this compound, PEPICO could be instrumental in:

Identifying Radical Intermediates: Detecting radical species formed during thermal or catalytic cracking.

Distinguishing Isomeric Products: Differentiating between various partially hydrogenated or cracked isomers that may form transiently.

Validating Reaction Mechanisms: Providing direct spectroscopic evidence for proposed intermediates in theoretical reaction models. researchgate.net

By combining mass spectrometric detection with isomer-selective photoelectron spectroscopy, PEPICO offers a unique and powerful method for achieving a deeper mechanistic understanding of complex catalytic processes involving this compound. ethz.ch

Structure Reactivity Relationships of 2,8 Dimethyldibenzothiophene and Its Derivatives

Influence of Methyl Substitution Pattern on Reactivity and Degradation Susceptibility

The position of methyl groups on the dibenzothiophene (B1670422) (DBT) skeleton plays a pivotal role in determining its reactivity and susceptibility to degradation, both in chemical and biological processes.

Biological degradation, or biodesulfurization, shows a different trend. Some microorganisms, like Rhodococcus erythropolis, exhibit a preference for degrading certain isomers. In one study, the in vivo desulfurization rate of 2,8-dimethyldibenzothiophene was found to be 120% of the rate for unsubstituted dibenzothiophene, indicating a higher susceptibility to degradation. nih.gov Conversely, 4,6-dimethyldibenzothiophene (B75733) showed a rate that was only 60% of that for DBT. nih.gov This suggests that the steric hindrance at the 4 and 6 positions, which is a major obstacle in chemical HDS, also affects enzymatic pathways, though some microbial systems can overcome the hindrance at other positions more effectively. nih.gov Generally, DBT and C1-substituted DBTs are attacked preferentially by microbes, followed by the more highly alkylated derivatives. nih.gov

The following table summarizes the relative reactivity of different methyl-substituted dibenzothiophenes in various desulfurization processes.

| Compound | Relative HDS Reactivity (vs. DBT) | Relative Biodesulfurization Rate (vs. DBT) | Key Influencing Factor |

|---|---|---|---|

| Dibenzothiophene (DBT) | 1.0 | 1.0 | Baseline |

| This compound | ~1.0 tue.nl | 1.2 nih.gov | Minimal steric hindrance at catalyst-accessible positions tue.nl |

| 3,7-Dimethyldibenzothiophene | ~1.0 tue.nl | Not widely reported | Minimal steric hindrance tue.nl |

| 4-Methyldibenzothiophene (B47821) | Significantly lower tue.nl | Slower than DBT internationalscholarsjournals.comresearchgate.net | Steric hindrance at the 4-position tue.nl |

| 4,6-Dimethyldibenzothiophene | Significantly lower tue.nl | 0.6 nih.gov | Significant steric hindrance at 4- and 6-positions tue.nlscispace.com |

Steric and Electronic Effects Governing Transformation Selectivity in Dibenzothiophene Derivatives

The transformation of dibenzothiophene derivatives is governed by a delicate interplay of steric and electronic effects, which dictates the selectivity of reactions such as oxidation and C-S bond insertion.

Steric Effects: Steric hindrance, particularly from methyl groups at the 4- and 6-positions, is a dominant factor in many reactions. scispace.com These groups physically obstruct the approach of reactants to the sulfur atom, thereby slowing down reactions like oxidation. scispace.com This effect is more pronounced with bulky oxidants. scispace.com In the context of organometallic chemistry, the insertion of a rhodium phosphine (B1218219) complex into the C-S bond of dibenzothiophenes is highly sensitive to steric hindrance. acs.org For derivatives like 4-methyldibenzothiophene and 2,6-dimethyldibenzothiophene, insertion occurs exclusively at the sterically less hindered C-S bond. acs.org However, for this compound, where the methyl groups are remote from the sulfur atom, an unselective insertion into either C-S bond is observed, highlighting that steric hindrance is minimal in this isomer. acs.org

Electronic Effects: The electronic nature of substituents also influences reactivity. Methyl groups are electron-donating, which should, in principle, enhance the reactivity of the dibenzothiophene system toward electrophilic attack, including oxidation. scispace.com Molecular orbital calculations support this, indicating that methyl groups increase the electron density on the sulfur atom, making it more susceptible to oxidation. scispace.com However, this electronic enhancement is often overshadowed by steric hindrance, especially for substituents in the 4- and 6-positions. scispace.com In cases where steric hindrance is not a dominant factor, such as with 2-methylbenzothiophene, the electron-donating effect of the methyl group leads to higher reactivity compared to the unsubstituted parent compound. scispace.comelsevierpure.com For substituents with strong electronic effects, such as electron-withdrawing groups like trifluoromethyl and cyano at the 2-position, C-S bond insertion is favored toward the substituted ring, indicating a significant electronic influence on selectivity. acs.org

The interplay between these effects is summarized in the table below.

| Compound/Substitution Pattern | Dominant Effect | Impact on Reactivity/Selectivity | Example Reaction |

|---|---|---|---|

| 4,6-Disubstituted DBTs | Steric Hindrance scispace.com | Decreased reactivity; no C-S bond cleavage scispace.comlehigh.edu | Oxidation, C-S Insertion scispace.comlehigh.edu |

| 2,8-Disubstituted DBTs | Minimal Steric/Electronic tue.nlacs.org | Unselective C-S bond insertion; reactivity similar to DBT tue.nlacs.org | C-S Insertion, HDS tue.nlacs.org |

| 2-Substituted DBTs (Electron-donating) | Electronic Effect scispace.com | Increased reactivity scispace.com | Oxidation scispace.com |

| 2-Substituted DBTs (Electron-withdrawing) | Electronic Effect acs.org | Selective C-S insertion towards the substituted ring acs.org | C-S Insertion acs.org |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling for Thiophene (B33073) Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the biological activity or chemical reactivity of compounds based on their molecular structures. researchgate.net These models are built by establishing a mathematical relationship between the activity/reactivity and a set of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. researchgate.netscience.gov

For thiophene derivatives, QSAR models have been successfully developed to predict a range of activities, from the inhibitory effects on enzymes like Polo-Like Kinase 1 to their retention times in chromatography. nih.govmdpi.com The process involves several key steps:

Data Set Preparation: A diverse set of thiophene derivatives with known activities or reactivities is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule, representing their topological, geometrical, and electronic features. mdpi.com

Model Development: Statistical methods, such as Multivariate Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using both internal validation techniques (like leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.govresearchgate.net

The success of a QSAR/QSRR model hinges on the quality of the input data, the selection of appropriate descriptors, and thorough validation. researchgate.net These models provide valuable insights into the structural features that drive reactivity. For instance, a QSAR model might identify specific steric or electronic descriptors that are highly correlated with the desulfurization rate, thereby quantitatively confirming the principles discussed in the previous sections. By analyzing the model, researchers can identify the key structural requirements for a desired activity and use this information to design new compounds with enhanced properties. science.gov

Regioselective Considerations in C-S Bond Cleavage and Functionalization

Regioselectivity, the preference for bond-making or bond-breaking at a particular position in a molecule, is a crucial aspect of the chemistry of dibenzothiophene derivatives. The cleavage of the C-S bond is the key step in desulfurization, and the ability to control where this occurs is of great interest.

In organometallic-mediated reactions, the regioselectivity of C-S bond cleavage is heavily influenced by the substitution pattern on the dibenzothiophene ring. As previously noted, steric hindrance is a primary directing factor. For example, in 4-methyldibenzothiophene, a rhodium complex will exclusively cleave the C7-S bond, which is on the opposite, less hindered ring. acs.org In contrast, for this compound, the lack of significant steric or electronic bias leads to unselective insertion into either the C1-S or C9-S bond. acs.org

Recent advances in catalysis have also enabled the direct functionalization of dibenzothiophenes at specific positions. For instance, a gold-catalyzed reaction using dibenzothiophene S-oxides and terminal alkynes allows for direct C-C bond formation at the unfunctionalized 4- and 6-positions. rsc.org In this process, the sulfoxide (B87167) group acts as a traceless directing group, guiding the reaction to these otherwise difficult-to-access positions. rsc.org The selectivity of this oxyarylation pathway is favored by lower temperatures and the use of electron-poor ligands on the gold catalyst. rsc.org

The ability to selectively cleave or functionalize specific bonds in dibenzothiophene derivatives is essential for both understanding fundamental reaction mechanisms, such as those in HDS, and for synthesizing novel materials and complex molecules. rsc.orgresearchgate.net

Synthetic Methodologies for 2,8 Dimethyldibenzothiophene Analogs and Mechanistic Probes

Targeted Synthesis of Deuterated or Isotopic Analogs for Mechanistic Tracing

The synthesis of isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), is a powerful strategy for elucidating reaction mechanisms. princeton.edunih.govsymeres.com The introduction of a heavier isotope can alter reaction rates, an effect known as the kinetic isotope effect, which provides insight into bond-breaking and bond-forming steps. symeres.comnih.gov

Several methods exist for the introduction of deuterium into organic molecules, which are applicable to the synthesis of deuterated 2,8-dimethyldibenzothiophene. These include:

Hydrogen-Deuterium Exchange (HDE): This method involves the direct replacement of hydrogen atoms with deuterium. For aromatic compounds, this can be achieved using D₂O as the deuterium source, often catalyzed by metals or acids. researchgate.net Organocatalytic methods have also been developed for the direct HDE of formyl groups on aromatic rings. researchgate.net

Reductive Deuteration: Carbonyl groups, such as ketones, can be reduced to alcohols with the incorporation of deuterium at the α-carbon position. The use of magnesium and D₂O is one effective method for this transformation. orgsyn.org This would be a viable route for synthesizing specifically labeled precursors to this compound.

Use of Labeled Precursors: A common strategy is the multi-step synthesis of the target molecule starting from commercially available, isotopically labeled building blocks. princeton.edusymeres.com This approach allows for precise control over the location of the isotopic label within the final structure.

In the context of dibenzothiophene (B1670422) (DBT), isotopic labeling studies using ¹⁸O₂ have been employed to investigate the mechanism of oxidative desulfurization, a process relevant to the refining of fossil fuels. sci-hub.se Such studies help to determine the source of oxygen atoms in the oxidized products, such as dibenzothiophene sulfone. The synthesis of deuterated analogs of this compound is essential for tracing metabolic pathways and understanding the mechanisms of biodesulfurization, where microbes break down these sulfur-containing compounds. frontiersin.org

| Labeling Strategy | Description | Typical Reagents | Application | Reference |

|---|---|---|---|---|

| Hydrogen-Deuterium Exchange (HDE) | Direct replacement of C-H bonds with C-D bonds on a pre-existing molecule. | D₂O, Metal catalysts (e.g., Pd), Acid catalysts, Organocatalysts | Mechanistic studies of electrophilic substitution; Late-stage deuteration of complex molecules. | researchgate.net |

| Reductive Deuteration | Reduction of a carbonyl group to an alcohol with incorporation of deuterium. | Mg/D₂O, NaBD₄, LiAlD₄ | Synthesis of α-deuterated alcohols as key intermediates for labeled drugs and probes. | orgsyn.org |

| Labeled Building Blocks | Multi-step synthesis starting from simple, commercially available isotopically labeled precursors. | Deuterated solvents (e.g., CDCl₃), labeled gases (e.g., ¹³CO₂) | Precise placement of labels to study biosynthetic pathways and reaction kinetics. | princeton.edusymeres.com |

| Oxygen Isotope Labeling | Incorporation of ¹⁸O into the molecule, typically during oxidation reactions. | ¹⁸O₂, H₂¹⁸O₂ | Elucidation of oxidation mechanisms, such as in desulfurization processes. | sci-hub.se |

Synthesis of Substituted Dibenzothiophene Derivatives for Structure-Reactivity Studies

The synthesis of a wide range of substituted dibenzothiophene derivatives is fundamental to understanding how different functional groups affect the molecule's electronic properties, reactivity, and biological activity. researchgate.netresearchgate.net Transition-metal-catalyzed coupling reactions have become a powerful tool for constructing the dibenzothiophene scaffold. sioc-journal.cnresearchgate.net

A prominent method is the palladium(II)-catalyzed intramolecular oxidative C-H/C-H coupling of diaryl sulfides. researchgate.net This approach allows for the direct conversion of simple diaryl sulfides into dibenzothiophenes, avoiding the need for pre-functionalized starting materials. Another innovative palladium-catalyzed method involves the cleavage and coupling of C-H and C-S bonds, which notably does not require an external stoichiometric oxidant. rsc.orgnih.gov This process is mechanistically unique as the product is formed via an oxidative addition step rather than a reductive elimination. rsc.orgnih.gov

Other significant synthetic strategies include:

Suzuki-Miyaura Cross-Coupling: This reaction is used to form dibenzothiophene S-oxides by first coupling 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization. rsc.org

Domino Reactions: Dibenzothiophene derivatives can be synthesized in a one-pot procedure using thioaurones and allylic phosphonium (B103445) salts under mild conditions. acs.org

Aryne Chemistry: The generation of aryne intermediates from precursors like o-silylaryl triflates provides a route to highly functionalized dibenzothiophene derivatives through subsequent trapping reactions. researchgate.netrsc.org

Synthesis of 1-Substituted Dibenzothiophenes: A one-pot preparation from commercial materials can be achieved through a cascade of two benzyne (B1209423) additions, providing access to the less common 1-substituted substitution pattern. researchgate.net

These varied methodologies allow for the synthesis of dibenzothiophenes with diverse substitution patterns, enabling detailed structure-reactivity studies. For example, understanding the effect of methyl group placement, as in 4-methyldibenzothiophene (B47821) and 4,6-dimethyldibenzothiophene (B75733), is critical as these isomers are known to be particularly resistant to desulfurization processes in petroleum refining due to steric hindrance. researchgate.net

| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H/C-S Coupling | Biphenyl Sulfide | Pd(OAc)₂ | Does not require an external oxidant; proceeds via oxidative addition. | rsc.orgnih.gov |

| Palladium-Catalyzed C-H/C-H Coupling | Diaryl Sulfides | Pd(TFA)₂, AgOAc | Direct oxidative dehydrogenative cyclization from simple diaryl sulfides. | researchgate.net |

| Suzuki Coupling & Electrophilic Cyclization | 2-Bromoaryl Sulfinate Esters, Arylboronic Acids | Pd Catalyst, then Tf₂O | Efficient route to dibenzothiophene S-oxides. | rsc.orgrsc.org |

| Allylic Phosphonium Salt Domino Reaction | Thioaurones, Allylic Phosphonium Salt | Base (e.g., K₂CO₃) | One-pot procedure with easily accessible starting materials. | acs.org |

| Benzyne Cascade Reaction | Commercial materials leading to benzyne formation | None (cascade) | Provides access to the less common 1-substituted dibenzothiophene pattern. | researchgate.net |

Development of Synthetic Routes to Key Transformation Intermediates and Metabolites

Accessing key intermediates and metabolites is essential for confirming reaction pathways and understanding biological transformations. Synthetic routes have been specifically developed to isolate and study these often transient species.

Dibenzothiophene S-oxides and Sulfones: Dibenzothiophene S-oxides are significant intermediates in both chemical synthesis and metabolic pathways. rsc.org An efficient two-step method for their synthesis involves a selective Suzuki-Miyaura cross-coupling of a 2-bromoaryl sulfinate ester with an arylboronic acid, followed by an electrophilic cyclization promoted by triflic anhydride (B1165640) (Tf₂O). rsc.orgrsc.org This method provides access to a diverse range of S-oxides. rsc.org S-oxides can be further oxidized to the corresponding sulfones using reagents like hydrogen peroxide in acetic acid. researchgate.net These S-oxides are also valuable precursors themselves, for instance, in Pummerer-type reactions to synthesize other functionalized derivatives. rsc.org

Reactive Intermediates: Highly reactive intermediates such as dibenzothiophenium salts and thienobenzynes are pivotal in certain synthetic transformations.

Dibenzothiophenium Salts: These can be prepared via the intramolecular cyclization of biaryl thioethers or by activating dibenzothiophene S-oxide with an acid like trifluoromethanesulfonic anhydride. acs.orgnih.gov These salts are effective leaving groups and have been used in applications such as aromatic ¹⁸F-fluorination for positron emission tomography (PET) imaging. acs.org

Thienobenzyne Intermediates: Aryne chemistry provides a powerful tool for synthesis. The reaction of aryne intermediates with alkynyl sulfides, for example, affords benzo[b]thiophenes in a single step. researchgate.net This principle can be extended to create complex, fused heterocyclic systems.

Metabolites from Biodesulfurization: In the context of microbiology, the 4S pathway is the most studied route for the biodesulfurization of dibenzothiophene. frontiersin.org This pathway converts DBT into a series of intermediates, culminating in the formation of 2-hydroxybiphenyl (2HBP) and sulfite. The key enzymatic steps are catalyzed by DszC, DszA, and DszB enzymes. frontiersin.org A major challenge in this biological process is the feedback inhibition of the Dsz enzymes by the 2HBP product. To overcome this, synthetic biology approaches have been used to engineer bacterial strains, such as Pseudomonas azelaica, that couple the 4S pathway with a native pathway capable of mineralizing 2HBP. frontiersin.org This creates a complete synthetic pathway that can use DBT as a carbon source, significantly improving the efficiency of biodesulfurization. frontiersin.org The synthesis of these metabolic intermediates is vital for standardizing assays and studying enzyme kinetics.

Q & A

Q. How can photophysical properties of this compound derivatives be optimized for electronic materials?

- Answer: Introduce electron-withdrawing groups (e.g., phosphoryl) to lower LUMO levels, enhancing charge transport. Sublimation-purified 2,8-bis(diphenylphosphoryl)dibenzothiophene exhibits blue-shifted fluorescence (λem ~450 nm) suitable for OLEDs .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。